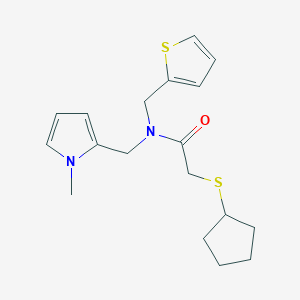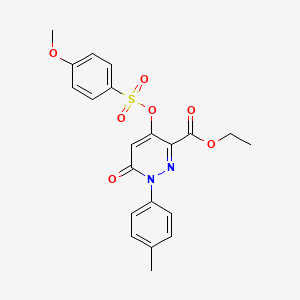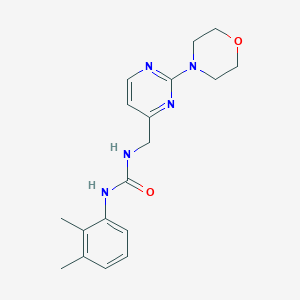
1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, also known as CYC116, is a small molecule inhibitor of Aurora kinase. Aurora kinases are a family of serine/threonine kinases that play a vital role in regulating cell division. Overexpression of Aurora kinases has been observed in various types of cancer, making them a promising target for cancer therapy. CYC116 has shown significant potential in inhibiting the growth of cancer cells, and its synthesis method and mechanism of action have been extensively studied.
Applications De Recherche Scientifique
Hydrogen Bonding and Dimerization
STRONG DIMERIZATION OF UREIDOPYRIMIDONES VIA QUADRUPLE HYDROGEN BONDING
- Ureidopyrimidones, closely related to the chemical structure of interest, exhibit strong dimerization capabilities through quadruple hydrogen bonding. This property is significant in the solid state as well as in solution, demonstrating the potential of such compounds for constructing supramolecular assemblies. The study highlights the utility of ureidopyrimidone functionality as a building block for supramolecular chemistry due to its simple preparation and high dimerization constant (Beijer et al., 1998).
Synthesis and Characterization of Novel Derivatives
A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety
- The study explores the synthesis of dihydropyrimidinone derivatives, incorporating the morpholine moiety, through a one-pot Biginelli reaction. These derivatives were characterized, including via single crystal X-ray crystallography, indicating the versatility of incorporating such structural features in creating compounds with potential biological or material applications (Bhat et al., 2018).
Antitumor/Anticancer Activity
Synthesis and in vitro and in vivo antitumor/anticancer activity of novel O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones
- This research focuses on the synthesis of O-Mannich bases derived from dihydropyrimidinones and their evaluation for in vitro and in vivo antitumor and anticancer activities. The findings suggest the therapeutic potential of these compounds, with specific derivatives showing significant effectiveness against cancer cells (Venkateshwarlu et al., 2014).
Apoptosis Induction in Lung Cancer Cells
AKF-D52, a Synthetic Phenoxypyrimidine-Urea Derivative, Triggers Extrinsic/Intrinsic Apoptosis and Cytoprotective Autophagy in Human Non-Small Cell Lung Cancer Cells
- Investigating a synthetic phenoxypyrimidine urea derivative, AKF-D52, this study demonstrates its antiproliferative effects on non-small cell lung cancer cells through the induction of apoptosis and autophagy. These effects are mediated by caspase-dependent and -independent pathways, suggesting the compound's potential as a therapeutic agent for lung cancer (Gil et al., 2021).
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-4-3-5-16(14(13)2)22-18(24)20-12-15-6-7-19-17(21-15)23-8-10-25-11-9-23/h3-7H,8-12H2,1-2H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNKTMZXCOEGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide](/img/structure/B2719398.png)
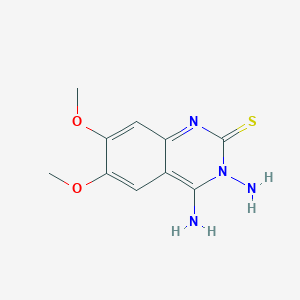
![6-[(5-acetyl-2-methoxybenzyl)thio]-N-(2-furylmethyl)benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2719400.png)

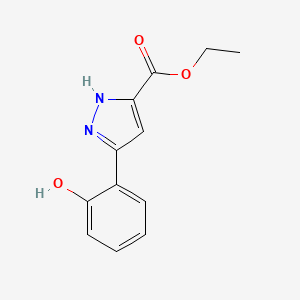
![2-(1-Methylindol-3-yl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719404.png)
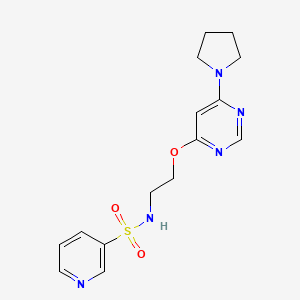
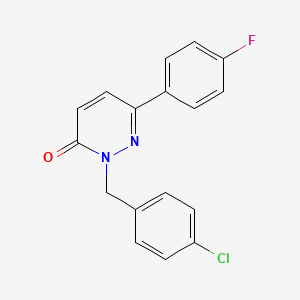
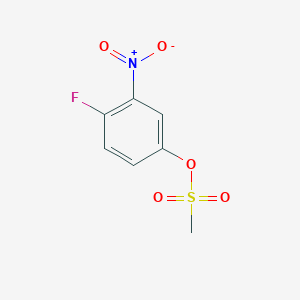
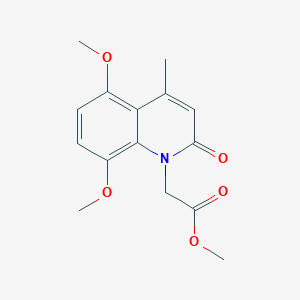
![N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2719416.png)
